5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: is a heterocyclic compound with the molecular formula C7H3ClN4 and a molecular weight of 178.58 g/mol . It is characterized by a pyrazolo[1,5-a]pyrimidine core structure with a chlorine atom at the 5-position and a cyano group at the 3-position. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Mechanism of Action
Target of Action
The primary target of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in the regulation of cell growth, proliferation, and differentiation . It has been linked to tumor progression in multiple cancers such as breast, lung, colon, and prostate .
Mode of Action
This compound is designed as an ATP mimicking tyrosine kinase inhibitor . It interacts with its target, EGFR, by competing with ATP for the ATP-binding site on the receptor . This inhibits the activation of EGFR, thereby preventing the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
By inhibiting EGFR, this compound affects several downstream signaling pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Result of Action
The inhibition of EGFR by this compound can lead to significant apoptotic effects in cells . For instance, it has been shown to upregulate the level of caspase-3, a key executor of apoptosis, in HepG-2 cells . This leads to programmed cell death, thereby inhibiting the growth of cancer cells .
Biochemical Analysis
Biochemical Properties
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with tropomyosin receptor kinases, which are transmembrane receptor tyrosine kinases involved in cellular signaling pathways . These interactions can lead to the inhibition of kinase activity, thereby affecting downstream signaling processes. Additionally, this compound has been found to interact with other biomolecules, such as caspases, which are involved in apoptosis . The nature of these interactions typically involves binding to the active site of the enzyme or protein, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as HCT-116, HepG-2, and MCF-7, this compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis . This is achieved through the upregulation of caspase-3, a key enzyme in the apoptotic pathway. Furthermore, this compound can influence cell signaling pathways by inhibiting tropomyosin receptor kinases, leading to altered gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of tropomyosin receptor kinases, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts cellular signaling pathways, leading to changes in gene expression and cellular responses. Additionally, this compound can bind to caspases, enhancing their activity and promoting apoptosis . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of inducing apoptosis and inhibiting cell proliferation . These temporal effects are important considerations for its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit kinase activity and induce apoptosis without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . These metabolic processes can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic pathways for effective therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These transport and distribution properties are crucial for understanding the compound’s cellular effects and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with nuclear proteins or remain in the cytoplasm to modulate cytoplasmic signaling pathways . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloropyrazole with a suitable nitrile derivative can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
Chemistry: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various biological targets, including enzymes and receptors .
Industry: The compound is utilized in the production of dyes and agrochemicals. Its unique structure allows for the development of materials with specific properties, making it valuable in industrial applications .
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-Chloropyrazolo[3,4-d]pyrimidine
- 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine
Comparison: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of both a chlorine atom and a cyano group, which confer distinct chemical properties.
Properties
IUPAC Name |
5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGONYREIXSORZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C#N)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856496 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224288-92-9 | |
Record name | 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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